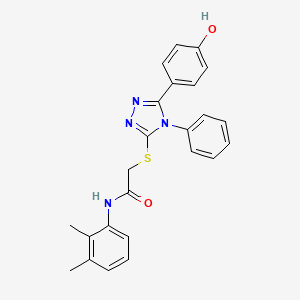
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C6H5F3N2O2S It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fifth position, and a sulfonamide group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-5-(trifluoromethyl)pyridine.
Sulfonation: The amino group is protected, and the pyridine ring is sulfonated using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
2-Amino-3-(trifluoromethyl)pyridine: The position of the trifluoromethyl group affects its reactivity and applications.
5-Amino-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H6F3N3O2S |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
2-amino-5-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H6F3N3O2S/c7-6(8,9)3-1-4(15(11,13)14)5(10)12-2-3/h1-2H,(H2,10,12)(H2,11,13,14) |
Clave InChI |
XMYOMOOAFAKHSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1S(=O)(=O)N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine](/img/structure/B11778628.png)
![4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
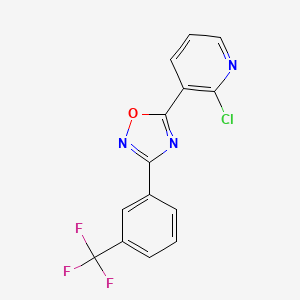
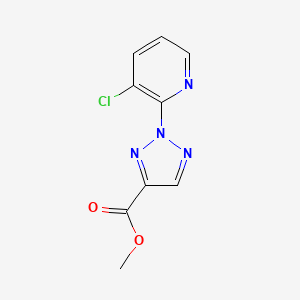
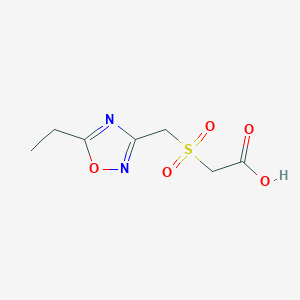
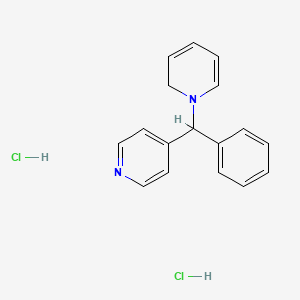
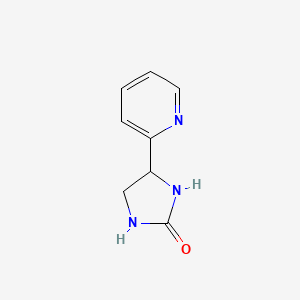
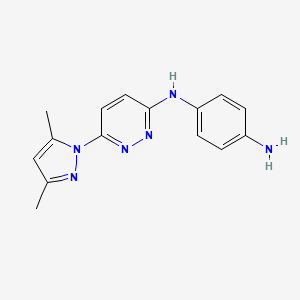


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)

